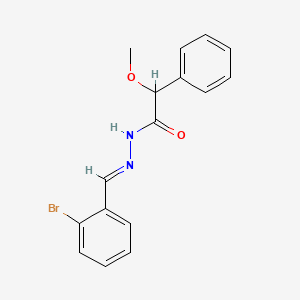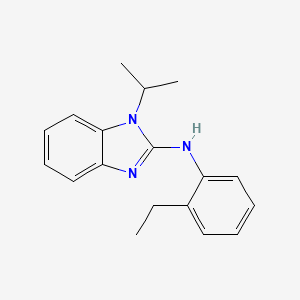![molecular formula C11H9N5OS B5786569 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole, commonly known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a tetrazole derivative that contains a thiazole ring and a methoxyphenyl group. It has been widely studied for its potential use in various fields, including medicine, agriculture, and materials science. In
Wirkmechanismus
The mechanism of action of MTT is not fully understood. However, studies have shown that MTT can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. MTT has also been shown to inhibit the growth of bacteria and fungi through the disruption of cell membrane integrity.
Biochemical and Physiological Effects
MTT has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTT can induce apoptosis, leading to cell death. In bacteria and fungi, MTT can disrupt cell membrane integrity, leading to cell death. In plants, MTT can enhance growth and yield. However, the exact biochemical and physiological effects of MTT are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTT is its ease of synthesis. MTT can be synthesized in a laboratory setting using relatively simple methods. MTT is also a relatively stable compound, making it easy to handle and store.
One of the limitations of MTT is its potential toxicity. Studies have shown that MTT can be toxic to certain cell types at high concentrations. Therefore, careful consideration must be given to the dosage and concentration of MTT used in experiments.
Zukünftige Richtungen
There are several future directions for the study of MTT. In medicine, further research is needed to fully understand the mechanism of action of MTT and its potential as a cancer therapy. In agriculture, further research is needed to determine the optimal concentration and application method of MTT for crop growth enhancement. In materials science, further research is needed to explore the potential applications of MTT-derived metal complexes in the development of new materials. Overall, the study of MTT has the potential to lead to significant advancements in various scientific fields.
Synthesemethoden
MTT can be synthesized through a variety of methods, including the reaction of 4-methoxyphenyl isothiocyanate with thiosemicarbazide, followed by cyclization with sodium nitrite. Another method involves the reaction of 4-methoxyphenyl hydrazine with 2-bromo-1,3-thiazole, followed by cyclization with sodium azide. The synthesis of MTT is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MTT has been extensively studied for its potential use in various scientific fields. In medicine, MTT has been investigated for its anti-cancer properties. Studies have shown that MTT can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MTT has also been studied for its antimicrobial properties. Research has shown that MTT has potent activity against a variety of pathogenic bacteria and fungi.
In agriculture, MTT has been investigated for its potential as a plant growth regulator. Studies have shown that MTT can enhance the growth and yield of various crops, making it a potential candidate for agricultural applications.
In materials science, MTT has been studied for its potential use in the development of new materials. Research has shown that MTT can be used as a precursor for the synthesis of various metal complexes, which have potential applications in the development of new materials.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-(tetrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-17-9-4-2-8(3-5-9)10-6-18-11(13-10)16-7-12-14-15-16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRDWFMEIAISRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)


![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)

![2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)

![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B5786593.png)